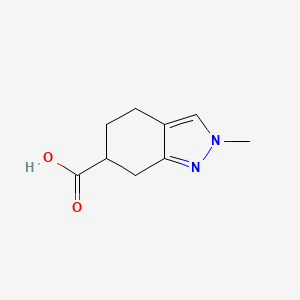
3-溴-2,5-二氟苯甲醛
概述
描述
3-Bromo-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used primarily in research and development settings, particularly in the synthesis of various organic molecules.
科学研究应用
3-Bromo-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to create biologically active molecules that are studied for their potential therapeutic effects.
Medicine: Research into new drug candidates often involves the use of 3-Bromo-2,5-difluorobenzaldehyde as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2,5-difluorobenzaldehyde can be synthesized through a multi-step process. One common method involves the bromination and fluorination of benzaldehyde derivatives. For example, starting with 2,5-difluorobenzaldehyde, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for 3-Bromo-2,5-difluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 3-Bromo-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Condensation Reactions: Primary amines in the presence of a mild acid catalyst (e.g., acetic acid) are typical reagents.
Major Products:
Nucleophilic Substitution: Products include substituted benzaldehydes with various functional groups replacing the bromine atom.
Condensation Reactions: Schiff bases and other condensation products are formed, which can be further utilized in the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-Bromo-2,5-difluorobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other adducts.
Halogen Atoms: The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
3-Bromo-2,6-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
4-Bromo-2,5-difluorobenzaldehyde: Bromine atom at a different position on the benzene ring.
2,5-Difluorobenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 3-Bromo-2,5-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
属性
IUPAC Name |
3-bromo-2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPYZKOMHPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)


![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)


![N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2370050.png)
